molecular formula C9H3F3N2S B2800481 2-(Trifluoromethyl)-1,3-benzothiazole-4-carbonitrile CAS No. 1909336-26-0

2-(Trifluoromethyl)-1,3-benzothiazole-4-carbonitrile

Cat. No.: B2800481
CAS No.: 1909336-26-0
M. Wt: 228.19
InChI Key: IVSOVDHULNFGMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoromethyl)-1,3-benzothiazole-4-carbonitrile is a chemical compound that belongs to the class of organofluorine compounds. It features a trifluoromethyl group (-CF₃) attached to a benzothiazole ring, which is further substituted with a carbonitrile group (-CN). The presence of the trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-1,3-benzothiazole-4-carbonitrile typically involves the introduction of the trifluoromethyl group into the benzothiazole ring. One common method is the reaction of 2-aminobenzothiazole with trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) in the presence of a base like potassium carbonate (K₂CO₃). The reaction is carried out under reflux conditions in a suitable solvent like acetonitrile (CH₃CN) to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-1,3-benzothiazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the carbonitrile group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives with different chemical properties.

Scientific Research Applications

2-(Trifluoromethyl)-1,3-benzothiazole-4-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate the interactions of fluorinated compounds with biological targets.

    Medicine: The compound’s unique properties make it a potential candidate for drug development, especially in designing molecules with improved pharmacokinetic and pharmacodynamic profiles.

    Industry: It is used in the production of specialty chemicals, including advanced materials and coatings with enhanced chemical resistance and stability.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-1,3-benzothiazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular targets depend on the specific application and the nature of the compound’s interactions with the biological system.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)benzothiazole: Lacks the carbonitrile group, which may affect its reactivity and applications.

    4-(Trifluoromethyl)benzothiazole: The position of the trifluoromethyl group is different, leading to variations in chemical properties and reactivity.

    2-(Trifluoromethyl)-1,3-benzothiazole-6-carbonitrile: The carbonitrile group is positioned differently, which can influence the compound’s interactions and applications.

Uniqueness

2-(Trifluoromethyl)-1,3-benzothiazole-4-carbonitrile is unique due to the specific positioning of the trifluoromethyl and carbonitrile groups on the benzothiazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(trifluoromethyl)-1,3-benzothiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F3N2S/c10-9(11,12)8-14-7-5(4-13)2-1-3-6(7)15-8/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSOVDHULNFGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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